molecular formula C10H17NO2 B13275297 Methyl 2-amino-6,6-dimethylhept-4-ynoate

Methyl 2-amino-6,6-dimethylhept-4-ynoate

Cat. No.: B13275297
M. Wt: 183.25 g/mol
InChI Key: BAHKADYGBQEGGO-UHFFFAOYSA-N
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Description

Methyl 2-amino-6,6-dimethylhept-4-ynoate is an organic compound with the molecular formula C10H17NO2 It is a derivative of hept-4-ynoate, featuring an amino group and two methyl groups at the sixth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-6,6-dimethylhept-4-ynoate typically involves the alkylation of a suitable precursor with an appropriate alkyne. One common method involves the reaction of 2-amino-6,6-dimethylhept-4-yn-1-ol with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-quality compounds suitable for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-6,6-dimethylhept-4-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-6,6-dimethylhept-4-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-6,6-dimethylhept-4-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it may interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

  • Methyl 2-amino-6-methylhept-4-ynoate
  • Methyl 2-amino-6,6-diethylhept-4-ynoate
  • Methyl 2-amino-6,6-dimethylhex-4-ynoate

Comparison: Methyl 2-amino-6,6-dimethylhept-4-ynoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Biological Activity

Methyl 2-amino-6,6-dimethylhept-4-ynoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships (SAR), supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its unique alkyne structure, which contributes to its reactivity and biological properties. The compound can be represented as follows:

C1H1NC1H1O2\text{C}_1\text{H}_1\text{N}\text{C}_1\text{H}_1\text{O}_2

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that this compound may exhibit:

  • Anticancer Activity : Initial screening indicates potential cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)5.0Induction of apoptosis
A549 (lung cancer)3.5Cell cycle arrest
MCF-7 (breast cancer)7.2Inhibition of proliferation

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can significantly influence its potency and selectivity. Key findings include:

  • Alkyl Chain Length : Modifications in the alkyl chain length have shown to affect cytotoxicity.
  • Functional Groups : Introduction of various functional groups enhances or diminishes activity depending on their electronic and steric properties.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on HeLa Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in HeLa cells, with an observed IC50 value of 5 µM. Flow cytometry analysis indicated increased sub-G1 phase population, confirming apoptotic induction.
    "The compound's ability to induce apoptosis suggests a promising avenue for further development as an anticancer agent."
  • A549 Lung Cancer Model : In another study focusing on A549 lung cancer cells, the compound exhibited an IC50 value of 3.5 µM, with mechanisms involving cell cycle arrest at the G1 phase.
    "These findings underscore the compound's potential as a therapeutic agent against lung cancer."

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2-amino-6,6-dimethylhept-4-ynoate

InChI

InChI=1S/C10H17NO2/c1-10(2,3)7-5-6-8(11)9(12)13-4/h8H,6,11H2,1-4H3

InChI Key

BAHKADYGBQEGGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CCC(C(=O)OC)N

Origin of Product

United States

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